2-Chloro-5-isopropylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-isopropylpyrimidin-4-amine is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol . It is categorized under amines and halides .
Synthesis Analysis
The synthesis of pyrimidines, including this compound, involves various methods. One approach involves the reaction between easily available chalcones and benzamidine hydrochloride . Another method involves the base-catalyzed synthesis of 2-chloro-4-Amino-5-flouroPyrimidine to improve the yields and economically viable industrialization process from its biological active pyrimidine derivative of 5-flourouracil .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom at the 2nd position, an isopropyl group at the 5th position, and an amine group at the 4th position .Scientific Research Applications
Corrosion Inhibition
Research has shown that pyrimidine derivatives, including those structurally related to 2-Chloro-5-isopropylpyrimidin-4-amine, serve as effective corrosion inhibitors for metals. These compounds adsorb onto metal surfaces, forming protective layers that significantly reduce corrosion rates in acidic environments. This application is crucial in industries where metal longevity and durability are essential, such as in construction and manufacturing (Ashassi-Sorkhabi et al., 2005).
Pharmaceutical Research
2,4-Diaminopyrimidines, closely related to the chemical , have been designed as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cells. These compounds have shown promise in antibacterial and anticancer applications, indicating the potential of this compound derivatives in developing new therapeutic agents (Wyss et al., 2003).
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through selective reactions. Its reactivity has been exploited in the synthesis of various heterocyclic compounds, demonstrating its utility in creating pharmacologically active molecules and materials with unique properties. For instance, selective addition reactions involving this compound have led to the creation of novel pyrimidine derivatives with potential applications ranging from materials science to drug development (Richter et al., 2013).
Material Science
In material science, pyrimidine derivatives have shown potential in developing new materials with unique optical and electronic properties. Their synthesis, involving intermediates like this compound, opens up possibilities for creating advanced materials for electronics, photovoltaics, and other high-tech applications, underscoring the compound's importance beyond pharmaceuticals (Smith & Buchwald, 2016).
Future Directions
While specific future directions for 2-Chloro-5-isopropylpyrimidin-4-amine are not mentioned in the available resources, research in the field of pyrimidines is ongoing. There are suggestions for the development of new pyrimidines as anti-inflammatory agents . Additionally, the transition of energy and chemicals generation from oil and coal to more renewable sources will be highly pursued .
properties
IUPAC Name |
2-chloro-5-propan-2-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-4(2)5-3-10-7(8)11-6(5)9/h3-4H,1-2H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYBSKSZTQPLET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N=C1N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.